molecular formula C25H28N4O4 B3316959 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 955619-93-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B3316959
CAS No.: 955619-93-9
M. Wt: 448.5 g/mol
InChI Key: SIOSDCADWBQQPQ-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide ( 955619-93-9) is a synthetic small molecule with a molecular weight of 448.5 g/mol and a molecular formula of C25H28N4O4 . Its unique hybrid structure incorporates indole and 1,3,4-oxadiazole moieties, linked via an acetamide bridge to a 3,4-dimethoxyphenethyl side chain, making it a compound of significant interest in medicinal chemistry research . Compounds featuring the N-acetamide indole scaffold have demonstrated promising antimalarial properties by targeting PfATP4, a P-type ATPase essential for maintaining sodium homeostasis in Plasmodium falciparum parasites . Inhibition of this target disrupts ionic balance, leading to potent antiparasitic activity against the asexual blood stage of the malaria parasite . Furthermore, structural analogs containing indole and oxadiazole components are also under investigation for potential anticancer activities, with research indicating mechanisms that may include the induction of apoptosis and modulation of specific enzymatic pathways . This product is supplied for non-human research applications and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request the latest pricing, availability, and comprehensive supporting data, including certificates of analysis, by submitting a quick inquiry.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-4-7-24-27-28-25(33-24)20-15-18-8-5-6-9-19(18)29(20)16-23(30)26-13-12-17-10-11-21(31-2)22(14-17)32-3/h5-6,8-11,14-15H,4,7,12-13,16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOSDCADWBQQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Ethylamine Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine under reductive amination conditions to form the corresponding dimethoxyphenyl ethylamine.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a suitable hydrazide with a carboxylic acid derivative under cyclization conditions.

    Coupling of the Indole Moiety: The indole moiety is introduced through a coupling reaction with the oxadiazole intermediate, typically using a palladium-catalyzed cross-coupling reaction.

    Final Acetylation Step: The final step involves the acetylation of the coupled product to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole and oxadiazole moieties exhibit promising anticancer properties. The mechanism often involves the modulation of specific enzymes or receptors, leading to apoptosis in cancer cells. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide may interact with pathways associated with tumor growth inhibition.

Anti-inflammatory Effects

Studies suggest that similar compounds possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases, where the modulation of immune response is critical.

Neuroprotective Effects

The compound's structure may allow it to cross the blood-brain barrier, making it a candidate for neuroprotective applications. Its potential to influence neurotransmitter systems could be explored for conditions like Alzheimer's disease or other neurodegenerative disorders.

In Vitro Studies

In vitro assays have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. These studies highlight the importance of the oxadiazole and indole components in enhancing biological activity.

In Vivo Studies

Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Early results indicate favorable absorption and distribution profiles.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of indole-oxadiazole-acetamide derivatives. Below is a comparative analysis of its structural, synthetic, and biological attributes relative to analogous molecules reported in the literature.

Structural Features and Substituent Effects

Compound Name Core Structure Key Substituents Biological Activity/Properties References
Target Compound Indole + 1,3,4-oxadiazole + acetamide 5-Propyl-oxadiazole; 3,4-dimethoxyphenethyl side chain Hypothesized anticancer/antimicrobial activity (inferred from structural analogs) -
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides (2a–i) Indole + 1,3,4-oxadiazole + thiol Thiol-linked oxadiazole; thiazole/benzothiazole acetamide Anticancer activity (in vitro); enhanced solubility due to thiol group
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide Indole + phthalazinyl + acetamide 5-Chloro-indole; phthalazinyl side chain Unknown activity; chloro substituent may increase lipophilicity and membrane permeability
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a–w) Indole + 1,3,4-oxadiazole + sulfanyl Sulfanyl linker; varied N-substituents (e.g., 4-methylphenyl) Enzyme inhibition (e.g., urease); sulfur linker may improve redox stability
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Phenyl + thiazole + acetamide 3,4-Dichlorophenyl; thiazole acetamide Structural analog with crystallographic data; dichloro groups enhance steric bulk

Key Observations:

  • Indole-Oxadiazole Core : All compounds share the indole-oxadiazole framework, critical for π-π stacking interactions and hydrogen bonding in biological targets. The target compound distinguishes itself with a 5-propyl-oxadiazole group, which likely increases lipophilicity compared to thiol- or sulfanyl-linked analogs (e.g., 2a–i , 8a–w ) .
  • Linker Diversity : Sulfur-containing linkers (e.g., 8a–w ) may improve solubility but could reduce metabolic stability compared to the target’s alkyl chain .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (CAS No. 955619-93-9) is a complex organic compound notable for its unique structural features, which include a dimethoxyphenyl group, an oxadiazole ring, and an indole moiety. These components suggest potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C25H28N4O4C_{25}H_{28}N_{4}O_{4}, with a molecular weight of 448.5 g/mol. The compound's structure can be represented as follows:

IUPAC Name N 2 3 4 dimethoxyphenyl ethyl 2 2 5 propyl 1 3 4 oxadiazol 2 yl 1H indol 1 yl acetamide\text{IUPAC Name N 2 3 4 dimethoxyphenyl ethyl 2 2 5 propyl 1 3 4 oxadiazol 2 yl 1H indol 1 yl acetamide}

Biological Activity

The biological activity of this compound has been investigated in various studies. The following sections detail its pharmacological properties and mechanisms of action.

The compound is believed to interact with specific molecular targets within biological systems. Its mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, affecting signaling pathways.

Pharmacological Activities

Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of indole and oxadiazole have shown potential in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity : Compounds bearing the oxadiazole moiety have been reported to possess antimicrobial properties against various pathogens. In vitro studies suggest that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects based on the structural similarity to other neuroactive compounds. This suggests a possible role in enhancing neuronal survival or promoting neurite outgrowth.

Comparative Analysis

Property/Activity This compound Similar Compounds
Molecular Weight 448.5 g/molVaries
Anticancer Activity Exhibits potential via apoptosis and cell cycle modulationVarious indole/oxadiazole derivatives show similar effects
Antimicrobial Activity Effective against both Gram-positive and Gram-negative bacteriaOxadiazole derivatives often show antimicrobial activity
Neuroprotective Effects Potentially enhances neuronal survivalNeuroactive compounds exhibit similar properties

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Anticancer Studies : A study demonstrated that indole derivatives showed significant cytotoxicity against cancer cell lines with IC50 values ranging from 10 to 30 µM.
  • Antimicrobial Testing : Research on oxadiazole derivatives indicated strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 50 µg/mL.
  • Neuroprotective Studies : Compounds similar to this acetamide have been shown to promote neurite outgrowth in neuronal cultures, suggesting a mechanism for enhancing neural repair processes.

Q & A

Q. Q1. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with the preparation of the indole-oxadiazole core. Key steps include:

  • Coupling reactions : The indole moiety is functionalized at the 1-position via alkylation or acylation.
  • Oxadiazole formation : Cyclization of thiosemicarbazides or hydrazides under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole ring .
  • Final acetamide linkage : The side chain (3,4-dimethoxyphenethylamine) is introduced via nucleophilic acyl substitution or carbodiimide-mediated coupling .
    Reaction conditions (e.g., reflux in acetic acid, purification via recrystallization) are critical for yield optimization .

Q. Q2. Which spectroscopic methods confirm its structural integrity and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy groups at 3,4-positions on phenyl, propyl chain on oxadiazole) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₂₄H₂₆N₄O₄, expected [M+H]⁺ 450.19) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O from methoxy groups) validate functional groups .

Advanced Synthesis and Optimization

Q. Q3. How can reaction yields be optimized during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while acetic acid aids cyclization .
  • Catalyst use : Catalytic p-toluenesulfonic acid improves oxadiazole ring formation .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) isolates intermediates, while recrystallization (ethanol/water) ensures final purity .

Q. Q4. What strategies mitigate side reactions in indole functionalization?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive indole NH during acylation .
  • Low-temperature reactions : Conduct alkylation at 0–5°C to minimize polysubstitution .

Biological Activity and Assay Design

Q. Q5. What in vitro assays evaluate its bioactivity?

  • Enzyme inhibition : Test against targets like lipoxygenase (LOX) or cyclooxygenase (COX) using spectrophotometric assays (e.g., monitoring absorbance at 234 nm for LOX) .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Q6. How are binding affinities for biological targets quantified?

  • Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics (ka, kd) with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, Kd) for ligand-target binding .

Data Analysis and Conflict Resolution

Q. Q7. How to address conflicting reports on IC₅₀ values across studies?

  • Assay standardization : Ensure consistent buffer pH, temperature, and substrate concentrations .
  • Orthogonal validation : Confirm activity with a secondary assay (e.g., fluorescence-based vs. colorimetric) .
  • Structural analogs : Compare activity trends with derivatives to identify substituent-specific effects (e.g., propyl vs. methyl on oxadiazole) .

Q. Q8. What statistical models analyze dose-response relationships?

  • Non-linear regression : Fit data to a sigmoidal curve (e.g., Hill equation) using software like GraphPad Prism .
  • ANOVA with post-hoc tests : Identify significant differences between treatment groups .

Structure-Activity Relationship (SAR) Studies

Q. Q9. How to design SAR studies for this compound?

  • Core modifications : Synthesize analogs with variations in:
    • Indole substituents : Replace methoxy with halogen or alkyl groups .
    • Oxadiazole chain : Test propyl vs. longer alkyl/aryl groups .
  • Bioactivity testing : Correlate structural changes with changes in IC₅₀ or MIC values .

Q. Example SAR Table

Analog StructureKey ModificationIC₅₀ (μM)Reference
Propyl → Methyl on oxadiazoleReduced hydrophobicity12.3
3,4-Dimethoxy → 4-Chloro on phenylEnhanced electron-withdrawing effect8.7

Pharmacokinetics and Stability

Q. Q10. What methodologies assess metabolic stability?

  • Liver microsome assays : Incubate with rat/human microsomes, quantify parent compound via LC-MS .
  • Plasma stability tests : Monitor degradation in plasma over 24 hours .

Q. Q11. How to improve solubility for in vivo studies?

  • Salt formation : Prepare hydrochloride or sodium salts .
  • Nanoparticle formulation : Use PLGA or liposomes to enhance bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

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